6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
Properties
CAS No. |
4363-99-9 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13)11-8/h1-4,12H,(H,11,13)(H,14,15) |
InChI Key |
QRDZSRWEULKVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization of Aniline Derivatives
Microwave-assisted synthesis has emerged as a cornerstone for efficient cyclization reactions in quinoline chemistry. A representative protocol involves reacting aniline derivatives with triethyl methanetricarboxylate under microwave irradiation. For instance, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate was synthesized by heating aniline (0.46 mL, 0.005 mol) and triethyl methanetricarboxylate (2.12 mL, 0.01 mol) in a microwave reactor at 60% power for 8 minutes. Post-reaction cooling and crystallization from methanol yielded a 50% product with a melting point of 116–120°C. Key advantages include reduced reaction times (8–15 minutes versus hours in conventional heating) and improved purity (HPLC >95%). Microwave conditions also facilitate the formation of carboxylate esters, which can be hydrolyzed to the target carboxylic acid under basic conditions.
Diazo Coupling Synthesis via Intermediate Salts
Diazo coupling offers a pathway to introduce functional groups at specific positions on the quinoline core. In one method, 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid was coupled with a diazo salt derived from 4-nitro-2,5-dichloroaniline. The reaction proceeded under acidic conditions (pH <7) at 5°C, with sodium nitrite (0.4 g, 5.7 mmol) facilitating diazotization. The resultant reddish crystalline compound achieved a 64% yield after crystallization from diethyl ether/ethanol. This method is particularly advantageous for introducing electron-withdrawing groups (e.g., nitro, chloro) that enhance bioactivity. However, the requirement for low temperatures and strict pH control limits scalability.
Multi-Step Synthesis via Substituted Acetoacetanilides
A four-step synthetic route employing substituted acetoacetanilides has been validated for producing derivatives with anticancer activity. Starting with acetoacetanilide, p-toluenesulfonic acid (p-TSA) catalyzes cyclization to form the quinoline core. Subsequent nitration, reduction, and acylation steps introduce diverse substituents. For example, N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide derivatives were synthesized in yields up to 96%. Hydrolysis of the carboxamide intermediate under acidic conditions yields the carboxylic acid. This method’s modularity allows for structural diversification but requires meticulous purification at each step to avoid side products.
Catalytic Cyclization Using Lewis Acids
Lewis acids such as aluminium chloride (AlCl₃) enable cyclization of chloroacetyl precursors into quinolines. In a notable example, cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate was treated with AlCl₃ (36 mmol) in 1,2-dichlorobenzene at 378 K for 5 hours. The reaction yielded 73% of the cyclized product after recrystallization from ethanol. AlCl₃ promotes electrophilic aromatic substitution, facilitating ring closure. While effective, this method demands anhydrous conditions and generates stoichiometric amounts of acidic waste, complicating large-scale applications.
Oxidative Methods with Hydrogen Peroxide or Air
Oxidative approaches leverage hydrogen peroxide or air to form disulfide intermediates, which cyclize into quinolines. A patent-described method involves reacting acetoacetanilide with di-(2-hydroxyethyl) disulfide under alkaline conditions, followed by oxidation with 50% H₂O₂. Catalysts like copper sulfate (0.01–2.5 g per mole acetoacetanilide) enhance reaction rates, achieving yields comparable to diazo methods. Air oxidation, though slower, offers an eco-friendly alternative, with airflow rates optimized at 5–50 L per mole acetoacetanilide per hour.
Comparative Analysis of Synthesis Methods
The table below evaluates key parameters across the five methodologies:
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Microwave Cyclization | 50 | 8–15 min | Moderate | Rapid, high purity | Specialized equipment required |
| Diazo Coupling | 64 | 12–24 h | Low | Precise functionalization | Temperature/pH sensitivity |
| Multi-Step Synthesis | 20–96 | 48–72 h | Low | Structural diversity | Multi-step purification needed |
| Lewis Acid Catalysis | 73 | 5 h | Moderate | High yield | Corrosive reagents, waste generation |
| Oxidative Methods | 60–75 | 5–8 h | High | Eco-friendly (air oxidation) | Catalyst optimization required |
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound’s reactivity arises from three key functional groups:
-
Carboxylic acid group (C4 position): Enables acid-base reactions, esterification, and decarboxylation.
-
Hydroxyl group (C6 position): Participates in oxidation, hydrogen bonding, and electrophilic substitution.
-
Ketone group (C2 position): Facilitates keto-enol tautomerism and nucleophilic additions.
Key structural parameters from X-ray crystallography and NMR studies:
| Parameter | Value/Description | Source |
|---|---|---|
| Bond length (C4=O) | 1.21 Å (carboxylic acid carbonyl) | |
| pKa (carboxylic acid) | ~3.5–4.2 | |
| Tautomeric preference | Keto form predominates (>95% at 25°C) |
Esterification
The carboxylic acid undergoes esterification with alcohols under acid catalysis:
Reaction:
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid + ROH → Ethyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
| Conditions | Reagents | Yield | Product Application |
|---|---|---|---|
| H₂SO₄, reflux, 6 hr | Ethanol | 85% | Intermediate for amide synthesis |
| Microwave, 60% power | Methanol, 8 min | 50% | Crystallizable ester derivative |
Key data:
-
IR confirmation: Loss of broad O-H stretch (2500–3300 cm⁻¹), appearance of ester C=O at 1716 cm⁻¹ .
-
¹H-NMR (DMSO-d₆): Ethyl quartet at δ 4.17 ppm, singlet for lactam proton at δ 5.70 ppm .
Decarboxylation
Thermal or acidic conditions induce decarboxylation:
Reaction:
this compound → 6-Hydroxy-2-oxo-1,2-dihydroquinoline + CO₂
| Conditions | Temperature | Byproduct Analysis |
|---|---|---|
| H₂SO₄ (15%), 5 hr | 120°C | CO₂ confirmed via FTIR |
| Neat, microwave | 230°C | Quantitative gas evolution |
Nitration and Acylation
Electrophilic aromatic substitution occurs at electron-rich positions:
Nitration:
Product: 6-Hydroxy-5-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
-
Reagents: HNO₃/H₂SO₄, 0–5°C
-
¹H-NMR (DMSO-d₆): Aromatic proton splitting at δ 7.60 ppm (J = 8.5 Hz) .
Acylation:
Product: 6-Hydroxy-7-cinnamoyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Oxidation of Hydroxyl Group
Controlled oxidation converts the C6 hydroxyl to a ketone:
Reaction:
this compound → 2,6-Dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO₄ (acidic) | 60°C, 3 hr | 45% |
| CrO₃/Pyridine complex | RT, 12 hr | 38% |
Diazo Coupling
The C6 hydroxyl group participates in diazo reactions:
Reaction with 4-nitro-2,5-dichloroaniline:
→ 6-(4-Nitro-2,5-dichlorophenyldiazenyl)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
| Key Data | Value | Source |
|---|---|---|
| λ_max (UV-Vis) | 271.4 nm (ε = 3.61 L/mol·cm) | |
| ¹H-NMR (DMSO-d₆) | Diazo proton at δ 11.30 ppm |
Mechanistic Insights
-
Esterification: Proceeds via nucleophilic acyl substitution, with protonation of carbonyl oxygen enhancing electrophilicity.
-
Decarboxylation: Follows a six-membered cyclic transition state, stabilized by conjugation with the quinoline π-system.
-
Nitration: Directed by the hydroxyl group’s +M effect, favoring para substitution (C5 position).
Experimental evidence from isotopic labeling (¹³C tracing) confirms these pathways .
Scientific Research Applications
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . Additionally, its analgesic effects are linked to its interaction with opioid receptors, modulating pain perception .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituent positions, influencing their physicochemical and biological profiles:
*Predicted based on structural analogs.
Key Observations :
- Methyl substitution (e.g., 6-CH₃) increases lipophilicity, as seen in the lower Log S value of -3.12 .
- Saturated ring systems (e.g., tetrahydroquinoline derivatives) exhibit higher solubility due to reduced aromaticity .
Antimicrobial Activity
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives demonstrate potent antibacterial effects. Amino acid conjugates of this scaffold inhibit E. coli and S. aureus with MIC values <10 μM .
- 6-Hydroxy substitution may enhance activity against Gram-negative bacteria due to improved target binding (e.g., DNA gyrase), though direct evidence is pending .
Analgesic and Anti-Inflammatory Effects
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides show significant analgesic properties (ED₅₀ ~25 mg/kg in rodent models) .
Anticancer and Multidrug Resistance (MDR) Modulation
- The parent compound (2-oxo-1,2-dihydroquinoline-4-carboxylic acid) is a P-glycoprotein inhibitor (IC₅₀ = 1.2 μM), reversing doxorubicin resistance in cancer cells .
- 6-Hydroxy substitution could alter binding to P-gp’s hydrophobic pockets, requiring further SAR studies .
Biological Activity
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (also known as 4-carboxy-6-hydroxyquinoline) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a quinoline core structure with a hydroxyl and carboxyl group, which contribute to its reactivity and biological profile. The compound is part of the broader class of quinolone derivatives, known for their varied pharmacological effects.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or nucleic acid metabolism .
Antifungal Activity
In vitro studies have also indicated antifungal activity against several fungal strains. One study reported that specific derivatives showed effective inhibition of photosynthetic electron transport in spinach chloroplasts, suggesting a potential mechanism for antifungal action . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline structure could enhance antifungal potency.
Anti-HIV Activity
Recent investigations into the anti-HIV properties of compounds related to 6-hydroxy-2-oxo-1,2-dihydroquinoline have yielded promising results. Compounds designed from this scaffold have shown moderate antibacterial activity and some ability to block HIV replication in vitro. However, further optimization is needed to enhance their efficacy against HIV .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds derived from this structure can inhibit key enzymes involved in microbial metabolism.
- Nucleic Acid Interference : Some derivatives may disrupt nucleic acid synthesis in microorganisms, leading to cell death.
- Photosynthesis Inhibition : Certain derivatives have been shown to inhibit photosynthetic processes in plants, which may translate into antifungal effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against fungal strains | |
| Anti-HIV | Moderate activity against HIV |
Case Study: Antimicrobial Efficacy
A study conducted on a series of synthesized quinoline derivatives demonstrated that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to their parent structures. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value lower than that of established antibiotics .
Q & A
Q. What are the standard synthetic routes for 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?
The compound is synthesized via oxidation of 4-methylquinolin-2(1H)-one using potassium permanganate (KMnO₄) and sodium hydroxide (NaOH) in water under reflux conditions. Key steps include:
- Reacting 4-methylquinolin-2(1H)-one (1 eq.) with KMnO₄ (2.5 eq.) and NaOH (2.5 eq.) at 100°C for 4 hours.
- Monitoring reaction completion via LC-MS and isolating the product via filtration after dilution with ice-cold water . Alternative routes involve chlorination of intermediates using POCl₃ in DMF, followed by hydrolysis .
Q. How can the purity and structural integrity of this compound be validated?
Methodological approaches include:
- LC-MS : To confirm molecular weight and monitor reaction progress.
- NMR spectroscopy : For detailed structural elucidation (e.g., distinguishing hydroxyl and carboxylic acid protons).
- Elemental analysis : To verify empirical formula (C₁₀H₇NO₃) .
- HPLC : For quantifying purity, especially when used in biological assays .
Q. What are the primary solubility characteristics of this compound?
While direct data is limited, analogous quinoline-4-carboxylic acids exhibit:
- Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
- Poor solubility in water, necessitating sodium salt formation for aqueous applications. Solubility can be enhanced via esterification (e.g., ethyl esters) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of quinoline ring functionalization?
- Oxidation vs. Chlorination : KMnO₄ in alkaline conditions selectively oxidizes methyl groups to carboxylic acids, while POCl₃ chlorinates hydroxyl groups (e.g., converting 2-oxo groups to 2-chloro derivatives) .
- Temperature Control : Reflux (100°C) optimizes oxidation efficiency, whereas lower temperatures (0°C) minimize side reactions during chlorination .
Q. What strategies resolve contradictions in spectroscopic data for quinoline derivatives?
Discrepancies in NMR or LC-MS results may arise from:
- Tautomerism : The 1,2-dihydroquinoline core can undergo keto-enol tautomerism, altering proton environments. Use deuterated solvents (e.g., DMSO-d₆) to stabilize tautomeric forms .
- Impurity Interference : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) improves purity for unambiguous characterization .
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with bioactivity data from analogs .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reagent Optimization : Replace KMnO₄ with greener oxidants (e.g., H₂O₂/Cu catalysts) to reduce waste.
- Purification : Transition from manual filtration to continuous crystallization for higher yields .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
